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Compound of Interest

Compound Name: Lagotisoide D

Cat. No.: B2404458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. The information

presented herein is crucial for the identification, characterization, and further investigation of

this natural product for potential therapeutic applications.

Chemical Structure and Properties
Lagotisoide D is chemically identified as 6-O-α-L-(4″-O-E-3‴,4‴-

dimethoxycinnamoyl)rhamnopyranosylcatalpol.

Property Value

Molecular Formula C₃₂H₄₂O₁₇

Molecular Weight 698.24 g/mol

Appearance Amorphous Powder

Optical Rotation [α]D²⁰ -168.5° (c 0.345, MeOH)

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Lagotisoide D.
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Mass Spectrometry (MS)
High-resolution mass spectrometry was utilized to determine the elemental composition and

molecular weight of Lagotisoide D.

Ion m/z (found) m/z (calculated) Formula

[M+Na]⁺ 698.2449 698.2422 C₃₂H₄₂O₁₇Na

Key Fragmentation Data (EI-MS):

m/z Relative Intensity (%) Fragment

683 2.5 [M]⁺

638 10.5 [M – 2 × OCH₃]⁺

325 4.8

207 8.8 [CH(OMe)CH=CH–COOH–1]⁺

147 100

80 3.4

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in Lagotisoide D.

Wavenumber (cm⁻¹) Functional Group

3375 O-H (hydroxyl) stretching

1710 C=O (α,β-unsaturated ester) stretching

1635 C=C (alkene) stretching

1598, 1508 C=C (aromatic ring) stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2404458?utm_src=pdf-body
https://www.benchchem.com/product/b2404458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2404458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for Lagotisoide D (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 5.08 d 8.9

3 6.38 dd 6.0, 1.8

4 5.06 dd 6.0, 5.0

5 2.43 m

6 4.03 dd 8.0, 2.0

7 - - -

8 - - -

9 2.56 dd 9.2, 8.0

10 3.81 d 13.2

1' - - -

2' - - -

3' 3.41 dd 9.1, 8.0

4' - - -

5' 3.31 m

6' 3.90 dd 12.0, 2.0

1'' - - -

2'' - - -

3'' - - -

4'' 5.12 t 10.0

5'' 3.66 m

6'' - - -

1''' - - -

2''' - - -
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3''' - - -

4''' - - -

5''' 7.18 dd 8.4, 1.9

6''' - - -

7''' - - -

8''' - - -

3'''-OMe 3.85 s

4'''-OMe 3.86 s

Table 2: ¹³C NMR Spectroscopic Data for Lagotisoide D (125 MHz, CDCl₃)
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Position δC (ppm)

1 95.6

3 142.7

4 110.2

5 45.9

6 82.5

7 61.2

8 62.8

9 48.7

10 69.1

1' 99.1

2' 72.3

3' 74.5

4' 71.2

5' 72.8

6' 63.5

1'' 100.2

2'' 71.8

3'' 71.5

4'' 74.1

5'' 69.8

6'' 18.2

1''' 127.3

2''' 111.2
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3''' 149.5

4''' 151.8

5''' 123.1

6''' 110.1

7''' 145.2

8''' 115.9

9''' 167.1

3'''-OMe 56.1

4'''-OMe 56.2

Experimental Protocols
Plant Material and Extraction
The whole plants of Lagotis yunnanensis were collected and dried. The dried plant material (8

kg) was extracted with 95% ethanol at room temperature. The combined extracts were

concentrated under reduced pressure to yield a residue. This residue was then suspended in

water and partitioned successively with chloroform and n-butanol.

Isolation of Lagotisoide D
The n-butanol extract was subjected to column chromatography on silica gel, eluting with a

gradient of chloroform-methanol-water. Fractions were collected and further purified by

repeated silica gel chromatography and preparative high-performance liquid chromatography

(HPLC) to afford pure Lagotisoide D.

Spectroscopic Analysis
NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are

reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.

MS spectra were obtained on a VG Autospec-3000 mass spectrometer.
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IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Optical rotation was measured with a Horiba SEPA-300 polarimeter.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and characterization of

Lagotisoide D.
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To cite this document: BenchChem. [Spectroscopic Profile of Lagotisoide D: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2404458#spectroscopic-data-for-lagotisoide-d-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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